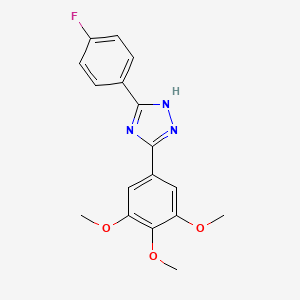
2-Bromo-3-(trifluoromethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the third position on the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)pyrazine can be achieved through several methods. One common approach involves the halogenation of 3-(trifluoromethoxy)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or acetonitrile and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines.
Cross-Coupling Reactions: Formation of biaryl or alkyne-substituted pyrazines.
Oxidation and Reduction: Formation of hydroxylated or dehalogenated pyrazines.
Applications De Recherche Scientifique
2-Bromo-3-(trifluoromethoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: It is employed in the synthesis of agrochemical agents that protect crops from pests and diseases.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Chloro-3-(trifluoromethoxy)pyrazine
- 2-Bromo-3-(trifluoromethyl)pyrazine
Uniqueness
2-Bromo-3-(trifluoromethoxy)pyrazine is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the pyrazine ring. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
Propriétés
Numéro CAS |
1261471-97-9 |
|---|---|
Formule moléculaire |
C5H2BrF3N2O |
Poids moléculaire |
242.98 g/mol |
Nom IUPAC |
2-bromo-3-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H |
Clé InChI |
WPDYHQBFAMMNHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)

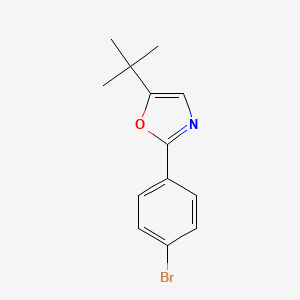

![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
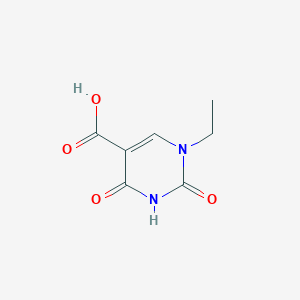
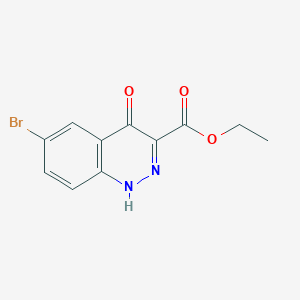
![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)


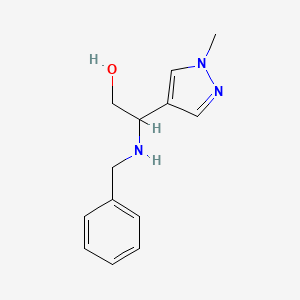
![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
